molecular formula C13H18N6 B1270267 3-(4-benzylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine CAS No. 89311-55-7

3-(4-benzylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine

Cat. No.: B1270267
CAS No.: 89311-55-7
M. Wt: 258.32 g/mol
InChI Key: VWKYWZGILRQBCP-UHFFFAOYSA-N
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Description

3-(4-Benzylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a benzyl group and a triazole ring, making it a versatile molecule for various chemical reactions and biological activities.

Biochemical Analysis

Biochemical Properties

3-(4-benzylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including oxidoreductases and hydrolases, through binding interactions that can either inhibit or activate these enzymes. For instance, it has been observed to inhibit certain oxidoreductases, thereby affecting the redox balance within cells . Additionally, this compound can form complexes with proteins, influencing their structural conformation and activity.

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. This compound has been found to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) and ion channels . It modulates gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis. Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For example, the compound has been shown to inhibit the activity of certain hydrolases by binding to their active sites, thereby preventing substrate access . Additionally, this compound can influence gene expression by interacting with DNA and transcription factors, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell signaling pathways and metabolic processes. In vitro studies have shown that continuous treatment with this compound can result in adaptive responses, such as upregulation of detoxifying enzymes and changes in gene expression profiles .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and analgesic properties . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . The threshold for these adverse effects varies among different animal species, highlighting the importance of dose optimization in preclinical studies. Additionally, chronic administration of high doses of this compound can lead to the development of tolerance and dependence in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by hepatic enzymes, including cytochrome P450 isoforms, which catalyze its oxidation and conjugation . These metabolic reactions result in the formation of various metabolites, some of which retain biological activity. The compound’s metabolism can also affect the levels of endogenous metabolites, thereby influencing overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters, such as organic cation transporters (OCTs) and ATP-binding cassette (ABC) transporters, which facilitate its cellular uptake and efflux . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic enzymes and signaling proteins . Additionally, it can translocate to the nucleus, where it influences gene expression by interacting with nuclear receptors and transcription factors . The subcellular distribution of this compound is regulated by specific targeting signals and post-translational modifications, which direct it to distinct cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-benzylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Formation of the Triazole Ring: The triazole ring is formed by reacting hydrazine with an appropriate nitrile compound under acidic conditions.

    Coupling Reaction: Finally, the benzylpiperazine and triazole intermediates are coupled together using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-Benzylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or oxygen-containing groups.

    Substitution: Substituted derivatives with different functional groups replacing the benzyl group or other substituents.

Scientific Research Applications

3-(4-Benzylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of bacteria and fungi.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer, antipsychotic, and antimalarial agent.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of various pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: A compound with similar structural features and biological activities.

    3-(4-(Substituted)-piperazin-1-yl)cinnolines: Compounds with a piperazine ring and similar biological activities.

Uniqueness

3-(4-Benzylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine is unique due to its combination of a benzylpiperazine moiety and a triazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(4-benzylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6/c14-12-15-13(17-16-12)19-8-6-18(7-9-19)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H3,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWKYWZGILRQBCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NNC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363338
Record name 5-(4-benzylpiperazino)-1H-1,2,4-triazol-3-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89311-55-7
Record name 5-(4-benzylpiperazino)-1H-1,2,4-triazol-3-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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